Oxaloacetate Ion

Overview

Description

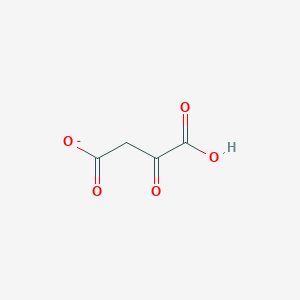

The oxaloacetate ion is the conjugate base of oxaloacetic acid, a crystalline organic compound with the chemical formula HO₂CC(O)CH₂CO₂H . It plays a crucial role as a metabolic intermediate in various biological processes, including the citric acid cycle, gluconeogenesis, the urea cycle, amino acid synthesis, and fatty acid synthesis .

Preparation Methods

Synthetic Routes and Reaction Conditions: Oxaloacetate can be synthesized through the oxidation of L-malate, catalyzed by the enzyme malate dehydrogenase in the citric acid cycle . Another method involves the condensation of pyruvate with carbonic acid, driven by the hydrolysis of adenosine triphosphate (ATP) . This process occurs in the mesophyll of plants and is catalyzed by phosphoenolpyruvate carboxylase .

Industrial Production Methods: Industrial production of oxaloacetate typically involves enzymatic methods due to their specificity and efficiency. The use of malate dehydrogenase and phosphoenolpyruvate carboxylase enzymes are common in large-scale production .

Chemical Reactions Analysis

Types of Reactions: Oxaloacetate undergoes various chemical reactions, including:

Oxidation: Oxaloacetate can be oxidized to produce oxalate.

Reduction: It can be reduced to malate by the enzyme malate dehydrogenase.

Transamination: Oxaloacetate can be converted to aspartate by aspartate transaminase.

Common Reagents and Conditions:

Oxidation: Requires oxidizing agents such as hydrogen peroxide.

Reduction: Catalyzed by malate dehydrogenase in the presence of nicotinamide adenine dinucleotide (NADH).

Transamination: Involves the enzyme aspartate transaminase and glutamate.

Major Products:

Oxidation: Produces oxalate.

Reduction: Produces malate.

Transamination: Produces aspartate.

Scientific Research Applications

Oxaloacetate has a wide range of applications in scientific research:

Mechanism of Action

Oxaloacetate exerts its effects primarily through its role in the citric acid cycle. It reacts with acetyl coenzyme A to form citrate, catalyzed by citrate synthase . This reaction is essential for the production of adenosine triphosphate (ATP) in cellular respiration. Additionally, oxaloacetate inhibits complex II of the electron transport chain, affecting reactive oxygen species (ROS) generation and cellular energy metabolism .

Comparison with Similar Compounds

Pyruvate: Another key intermediate in metabolic pathways, involved in glycolysis and the citric acid cycle.

Malate: Formed from the reduction of oxaloacetate and also participates in the citric acid cycle.

Aspartate: Produced from the transamination of oxaloacetate and involved in amino acid synthesis.

Uniqueness: Oxaloacetate is unique due to its involvement in multiple metabolic pathways and its ability to regulate key enzymes and reactions in cellular respiration . Its role as an inhibitor of complex II and its participation in gluconeogenesis and the urea cycle further distinguish it from similar compounds .

Properties

Molecular Formula |

C4H3O5- |

|---|---|

Molecular Weight |

131.06 g/mol |

IUPAC Name |

4-hydroxy-3,4-dioxobutanoate |

InChI |

InChI=1S/C4H4O5/c5-2(4(8)9)1-3(6)7/h1H2,(H,6,7)(H,8,9)/p-1 |

InChI Key |

KHPXUQMNIQBQEV-UHFFFAOYSA-M |

Canonical SMILES |

C(C(=O)C(=O)O)C(=O)[O-] |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.